![molecular formula C14H9BrN2O4 B5609733 methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves strategic condensation reactions, highlighting the compound's complex synthesis pathway. One study describes the synthesis and mesomorphic behavior of cholesteryl and methyl 1,3,4-oxadiazole derivatives, indicating the critical role of structural modification in determining compound properties (Han, Wang, Zhang, & Zhu, 2010).
Molecular Structure Analysis
The structural and electronic characteristics of similar molecules have been explored through ab initio and DFT levels, offering insights into geometrical parameters, electronic properties, and stability. Such studies facilitate a deeper understanding of the compound's molecular structure (Amiri, Makarem, Ahmar, & Ashenagar, 2016).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole compounds often result in the formation of heterocyclic structures with distinct properties. For instance, the reaction between specific reagents under mild conditions yielded sterically congested 1,3,4-oxadiazole derivatives, showcasing the reactivity and potential for complex chemical transformations (Holagh & Maharramov, 2012).
Physical Properties Analysis
The phase behaviors of oxadiazole derivatives, as investigated through polarising microscopic and calorimetric studies, reveal the influence of structural variations on mesomorphic temperature ranges. This underscores the significance of molecular design in tailoring the physical properties of such compounds (Han, Wang, Zhang, & Zhu, 2010).
properties
IUPAC Name |
methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4/c1-19-14(18)9-4-2-8(3-5-9)13-16-12(17-21-13)10-6-7-11(15)20-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNSFYIPHJIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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